pKa Modulation: Fluorine-Induced Basicity Shift Relative to 2-Azaspiro[3.5]nonane
The fluorine atom at the 7-position in 7-Fluoro-2-azaspiro[3.5]nonane induces a quantifiable reduction in basicity compared to the parent scaffold 2-azaspiro[3.5]nonane [1]. This effect is consistent with the class-level observation that fluorine substitution on spirocyclic amines decreases pKa by approximately 0.5–1.5 units [2]. The altered protonation state at physiological pH can enhance membrane permeability and reduce off-target binding to hERG channels [2].
| Evidence Dimension | Basicity (pKa of azetidine nitrogen) |
|---|---|
| Target Compound Data | pKa ~7.5–8.5 (estimated based on fluorine substitution effect) |
| Comparator Or Baseline | 2-Azaspiro[3.5]nonane: pKa ~9.0–10.0 (literature value for spirocyclic amines) |
| Quantified Difference | ΔpKa = -0.5 to -1.5 units (estimated class-level difference) |
| Conditions | Physiological pH 7.4; estimated from known fluorine effects on amine basicity |
Why This Matters
A lower pKa reduces the fraction of protonated species at physiological pH, potentially improving passive membrane permeability and reducing hERG liability, thereby enhancing the compound's suitability for CNS drug discovery programs.
- [1] Meyers MJ, Long SA, Pelc MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg Med Chem Lett. 2011;21(21):6538-44. View Source
- [2] Micouin L. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opin Drug Discov. 2024;19(3):263-266. View Source
